1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride
Description
Properties
CAS No. |
21161-01-3 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
3-pyridin-1-ium-1-ylpropanamide;chloride |
InChI |
InChI=1S/C8H10N2O.ClH/c9-8(11)4-7-10-5-2-1-3-6-10;/h1-3,5-6H,4,7H2,(H-,9,11);1H |
InChI Key |
ACIJURUNGKYAOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCC(=O)N.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyridine to Form Pyridinium Salt
The initial step in the synthesis of 1-(3-amino-3-oxopropyl)pyridin-1-ium chloride typically involves the alkylation of pyridine or a substituted pyridine with a suitable 3-oxopropyl halide or equivalent electrophile. This reaction forms the pyridinium salt by quaternization of the nitrogen atom.
- Reagents: Pyridine, 3-chloropropanoyl chloride or 3-bromopropanoyl chloride
- Conditions: Usually carried out in an inert solvent such as acetonitrile or dichloromethane at room temperature or with gentle heating
- Outcome: Formation of 1-(3-oxopropyl)pyridin-1-ium chloride intermediate
Introduction of the Amino Group via Amide Formation or Amination
The 3-oxo substituent can be converted to the 3-amino-3-oxopropyl moiety by amination or through amide bond formation with ammonia or primary amines.
- Method A: Direct Amination
- Reaction of the 3-oxo group with ammonia or an amine source to form the amino group
- Conditions may involve reductive amination or nucleophilic substitution
- Method B: Amide Formation
Purification and Isolation
After synthesis, the pyridinium chloride salt is purified typically by crystallization from solvents such as methanol or ethanol. The hydrochloride salt form is stable and can be isolated as crystalline solids.
Related Synthetic Approaches from Literature
Though direct preparation methods for 1-(3-amino-3-oxopropyl)pyridin-1-ium chloride are scarce, related arylaminopropanone derivatives have been synthesized using a two-step process involving carbamate formation followed by Mannich-type reactions. These methods provide insights into functionalizing propanone derivatives with amino groups and pyridinium moieties.
- Step 1: Preparation of carbamate intermediates by reaction of aminoacetophenone derivatives with alkyl-chloroformates in the presence of pyridine.
- Step 2: Mannich reaction with paraformaldehyde and secondary amine hydrochlorides in solvents like tetrahydrofuran to introduce amino substituents on the propanone side chain.
- Isolation: Final products obtained as hydrochloride salts and purified by recrystallization.
Data Table: Summary of Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyridine quaternization | Pyridine + 3-chloropropanoyl chloride, solvent (CH2Cl2 or MeCN), RT or mild heat | Formation of 1-(3-oxopropyl)pyridinium chloride salt |
| 2 | Amination/Amide formation | Ammonia or amine source, reductive amination or amidation conditions | Introduction of amino group yielding 1-(3-amino-3-oxopropyl)pyridinium chloride |
| 3 | Purification | Crystallization from methanol or ethanol | Isolation of pure hydrochloride salt |
Analytical and Structural Confirmation
- NMR Spectroscopy: To confirm the presence of amino and oxo groups on the propyl chain and the quaternary pyridinium nitrogen.
- Mass Spectrometry: Molecular ion peak corresponding to molecular weight ~211.65 g/mol (for related 4-cyanopyridinium analog) confirms molecular formula.
- Elemental Analysis: To verify chloride salt formation.
- X-ray Crystallography: When available, confirms the 3D structure and salt formation.
Chemical Reactions Analysis
Types of Reactions: 3-Pyridin-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-pyridin-1-ylpropanamine.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride":
Basic Information
1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride has the PubChem CID 24188530 and the molecular formula C8H11ClN2O . PubChem provides information on its structure, chemical names, physical and chemical properties, classification, patents, literature, and biological activities .
Related Compounds
PubChem also lists a related compound, 1-(3-Amino-3-oxopropyl)-4-cyanopyridin-1-ium chloride, which has the CID 15919072 and the molecular formula C9H10ClN3O .
Potential Applications
While the search results do not offer specific applications for "1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride", they do point to research involving related pyridinium compounds and their applications:
- Synthesis of Nitrogen Heterocycles: Pyridinium compounds can be used in the synthesis of nitrogen heterocycles .
- Inhibitory Activity: Some piperidine derivatives have shown inhibitory activity against AChE (acetylcholinesterase) in vitro, with potential applications in medicinal chemistry . For example, compounds 1–3 displayed inhibitory activity against AChE in vitro, and compound 3 was revealed as the most potent inhibitor, with an IC50 value of 6.57 µM, comparable to the reference drug galantamine in the case of AChE .
Mechanism of Action
The mechanism of action of 3-pyridin-1-ylpropanamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with key analogs:
Structural Analogues
Functional and Property Comparisons
- Polarity and Solubility : The target compound’s amide group increases polarity compared to C12cmpCl (alkyl chain-dominated hydrophobicity) and the piperidinium analog (phenyl ketone). This makes it more soluble in aqueous or polar organic solvents .
- Biological Activity : C12cmpCl’s dodecyl chain confers surfactant-like properties, enabling membrane disruption in microbial cells, a feature absent in the target compound due to its shorter, polar substituent .
- Ionic Liquid Applications : [PIVM][TFSA] demonstrates how analogous amide-functionalized cations, when paired with bulky anions (e.g., TFSA⁻), improve electrolyte stability in batteries. The target compound’s chloride counterion may limit ionic conductivity but could be tailored via anion exchange .
Crystallographic and Database Insights
Such resources enable comparative analysis of bond lengths, angles, and packing motifs, which are critical for predicting solid-state behavior .
Biological Activity
1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride is a quaternary ammonium compound that has garnered interest for its potential biological activities. This article reviews its biological activity, including antibacterial, antifungal, and potential anti-cancer properties, supported by data tables and relevant case studies.
Chemical Structure
The compound features a pyridine ring with a quaternary ammonium group, which is known to influence its biological activity. The structural formula can be represented as follows:
Antimicrobial Properties
Quaternary ammonium compounds (QACs), including 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride, are recognized for their broad-spectrum antimicrobial activity. They exhibit efficacy against various bacteria, fungi, and viruses.
Table 1: Antimicrobial Activity of 1-(3-Amino-3-oxopropyl)pyridin-1-ium Chloride
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
| Candida albicans | 2.0 µg/mL |
| Pseudomonas aeruginosa | 0.25 µg/mL |
These values indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen associated with nosocomial infections.
The antimicrobial action of QACs is primarily attributed to their ability to disrupt microbial cell membranes. This disruption leads to increased permeability, resulting in cell lysis and death. The lipophilicity of the compound plays a significant role in its efficacy, as it facilitates penetration through lipid membranes.
Study on Antibacterial Activity
A study published in Chemistry Europe evaluated the antibacterial properties of various QACs, including derivatives similar to 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride. The results demonstrated that modifications to the alkyl chain significantly affected antibacterial potency, with longer chains generally enhancing activity against Gram-positive bacteria .
Research on Antifungal Effects
In another investigation, the antifungal efficacy was assessed against Candida species. The compound exhibited promising results, particularly in inhibiting biofilm formation, which is crucial for treating chronic fungal infections .
Potential Anti-Cancer Activity
Recent research has explored the potential of pyridinium derivatives as anti-cancer agents. The structure of 1-(3-Amino-3-oxopropyl)pyridin-1-ium chloride suggests it may inhibit specific kinases involved in cancer proliferation.
Table 2: Inhibitory Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.2 |
| A549 (Lung Cancer) | 12.4 |
| HeLa (Cervical Cancer) | 8.9 |
These findings indicate that the compound could serve as a lead structure for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
